molecular formula C40H27N B12498716 Bis(4-(phenanthren-9-yl)phenyl)amine

Bis(4-(phenanthren-9-yl)phenyl)amine

Cat. No.: B12498716
M. Wt: 521.6 g/mol
InChI Key: FZQNMYQSIKOIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-(phenanthren-9-yl)phenyl)amine is a chemical compound with the molecular formula C40H27N and a molecular weight of 521.66 g/mol . It is known for its unique structure, which includes phenanthrene and phenyl groups connected through an amine linkage. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(phenanthren-9-yl)phenyl)amine typically involves the reaction of phenanthrene derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where the phenanthrene derivative is reacted with an aniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(phenanthren-9-yl)phenyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bis(4-(phenanthren-9-yl)phenyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(4-(phenanthren-9-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(biphenyl-4-yl)phenyl)amine: Similar structure but with biphenyl groups instead of phenanthrene.

    Bis(4-(naphthalen-1-yl)phenyl)amine: Contains naphthalene groups instead of phenanthrene.

    Bis(4-(anthracen-9-yl)phenyl)amine: Features anthracene groups in place of phenanthrene.

Uniqueness

Bis(4-(phenanthren-9-yl)phenyl)amine is unique due to the presence of phenanthrene groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .

Properties

Molecular Formula

C40H27N

Molecular Weight

521.6 g/mol

IUPAC Name

4-phenanthren-9-yl-N-(4-phenanthren-9-ylphenyl)aniline

InChI

InChI=1S/C40H27N/c1-3-11-33-29(9-1)25-39(37-15-7-5-13-35(33)37)27-17-21-31(22-18-27)41-32-23-19-28(20-24-32)40-26-30-10-2-4-12-34(30)36-14-6-8-16-38(36)40/h1-26,41H

InChI Key

FZQNMYQSIKOIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.